molecular formula C13H13N3O4S B3263672 N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide CAS No. 377769-52-3

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B3263672
CAS No.: 377769-52-3
M. Wt: 307.33 g/mol
InChI Key: POKPHEDBFKATIT-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of an amino group, a nitro group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with ammonia to form the sulfonamide.

    Amination: The final step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

    Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reducing Agents: Iron powder, catalytic hydrogenation.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Reduction Products: this compound.

    Substitution Products: Various acylated or alkylated derivatives.

    Oxidation Products: Nitroso or nitro derivatives.

Scientific Research Applications

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of sulfonamide-based drugs with antibacterial properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth, leading to the inhibition of bacterial proliferation.

Comparison with Similar Compounds

    N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-(4-aminophenyl)-5-nitrobenzene-1-sulfonamide: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness: N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro and methyl groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

N-(4-aminophenyl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-9-2-7-12(16(17)18)8-13(9)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKPHEDBFKATIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219064
Record name N-(4-Aminophenyl)-2-methyl-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377769-52-3
Record name N-(4-Aminophenyl)-2-methyl-5-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=377769-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-2-methyl-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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